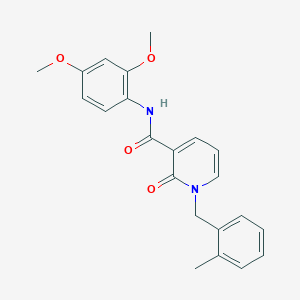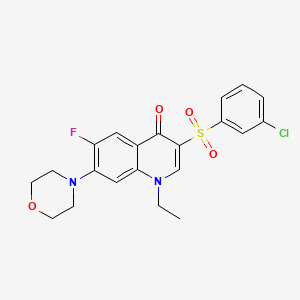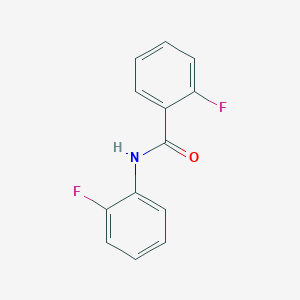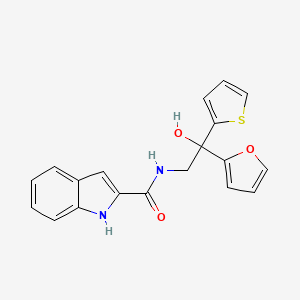
5-bromo-3,4-dihydro-2(1H)-Quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3,4-dihydro-2(1H)-Quinazolinone (5-Br-3,4-DH-2(1H)-Q) is a heterocyclic compound belonging to the quinazolinone family. It is a synthetic compound with a wide range of applications in medicinal and scientific research. 5-Br-3,4-DH-2(1H)-Q is a valuable research tool due to its unique properties and wide range of applications.
科学的研究の応用
Solid-Phase Synthesis
One of the notable applications of 5-bromo-3,4-dihydro-2(1H)-Quinazolinone derivatives is in solid-phase synthesis. Sun, Zhou, and Kyle (2001) developed a methodology for the solid-phase synthesis of 3,4-dihydro-2(1H)-quinazolinones, starting from Rink resin, through a process involving acylation, amination, reduction, and cyclization to yield the desired compounds in good yield and high purity. This method exemplifies the utility of this compound derivatives in facilitating efficient and versatile syntheses of complex molecules Sun, Q., Zhou, X., & Kyle, D. K. (2001). Tetrahedron Letters, 42, 4119-4121.
Microwave-Assisted Synthesis
Mohammadi and Hossini (2011) demonstrated a microwave-assisted, one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones using this compound derivatives. This method employs KAl(SO4)2·12H2O (Alum) under solvent-free conditions, showcasing the compound's adaptability to green chemistry principles and its role in streamlining synthetic pathways Mohammadi, A., & Hossini, S. S. S. (2011). Chinese Journal of Chemistry, 29, 1982-1984.
Halogenation Reactions
Escalante et al. (2012) explored the direct halogenation reactions of 2,3-dihydro-4(1H)-quinazolinones, including derivatives of this compound, to yield halogenated compounds. This process is catalyst-free and offers a short reaction time, highlighting the compound's utility in producing halogenated derivatives with potential pharmacological applications Escalante, J., et al. (2012). Heterocycles, 85, 2173-2195.
Biological Applications
The derivatives of this compound have also been investigated for their biological applications. Rasapalli et al. (2020) synthesized novel 4(3H)-quinazolinonyl aminopyrimidine derivatives from 2-acyl-4(3H)-quinazolinone and assessed their efficacy in inhibiting biofilm formation against Gram-positive and Gram-negative bacteria. This study underscores the potential of these compounds in developing new antibacterial agents Rasapalli, S., et al. (2020). Bioorganic & medicinal chemistry letters.
特性
IUPAC Name |
5-bromo-3,4-dihydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSVCWIHODXNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(naphthalen-1-yl)methyl]-1-(2,4,6-trimethylbenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2797532.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2797534.png)
![5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole](/img/structure/B2797537.png)





![6-(Tert-butylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2797546.png)

![4-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2797549.png)